1,2,2-Triphenylethanol

Asymmetric catalysis Chiral ligand synthesis Enantioselective ethylation

1,2,2-Triphenylethanol is the definitive 1,2,2-regioisomer precursor for synthesizing 2-amino- and 2-piperidino-1,2,2-triphenylethanol chiral ligands that deliver up to 99% ee in asymmetric aldehyde arylations and ethylations. Unlike achiral triphenylmethanol or the inactive 2,2,2-isomer, this substitution pattern creates the stereochemical environment essential for pharmaceutical chiral alcohol API intermediates. It is also the core scaffold of ethamoxytriphetol (MER-25) and triparanol, enabling SAR studies in antiestrogen and cholesterol biosynthesis research. Procure the correct regioisomer to ensure enantioselectivity in your catalytic asymmetric synthesis programs.

Molecular Formula C20H18O
Molecular Weight 274.4 g/mol
CAS No. 4428-13-1
Cat. No. B1615808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,2-Triphenylethanol
CAS4428-13-1
Molecular FormulaC20H18O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)O
InChIInChI=1S/C20H18O/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-21H
InChIKeyVNQNLCDOGBOKPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,2-Triphenylethanol (CAS 4428-13-1) Procurement Guide: Baseline Characteristics and Structural Identity


1,2,2-Triphenylethanol (also known as 1,1,2-triphenylethanol) is a tertiary alcohol with the molecular formula C₂₀H₁₈O and a molecular weight of 274.36 g/mol [1]. It features a central ethane backbone substituted with three phenyl groups, with the hydroxyl group at position 1 and a phenyl group at position 2 [1]. The compound is a white to off-white crystalline solid with a predicted density of 1.1–1.12 g/cm³ and a predicted boiling point of 385.4 °C at 760 mmHg [2]. It is soluble in common organic solvents such as ethanol, dichloromethane, and diethyl ether, but poorly soluble in water . IR spectral data (KBr disc) and mass spectral data are available in the SDBS database [3]. The compound serves as a key precursor for the synthesis of chiral amino alcohols and piperidino derivatives that are employed as highly enantioselective catalysts and ligands in asymmetric synthesis [4][5].

Why 1,2,2-Triphenylethanol Cannot Be Replaced by Generic Triphenylmethanol or Other Isomers in Asymmetric Catalysis


1,2,2-Triphenylethanol possesses a unique regioisomeric substitution pattern that fundamentally differentiates it from close analogs such as triphenylmethanol (which lacks the ethane backbone) and 2,2,2-triphenylethanol (which has a different phenyl arrangement). This specific 1,2,2-substitution pattern creates a stereochemically defined environment essential for chiral induction in asymmetric catalysis [1]. In contrast, triphenylmethanol is achiral and cannot impart enantioselectivity [2]. The 1,2,2-regioisomer serves as the direct precursor for the synthesis of 2-amino-1,2,2-triphenylethanol and 2-piperidino-1,2,2-triphenylethanol, both of which are highly effective chiral ligands and catalysts that achieve enantiomeric excesses of up to 99% in aldehyde arylations and ethylations [3][4]. The corresponding 2,2,2-isomer does not afford the same ligand geometry and is not documented to provide comparable enantioselectivity. Furthermore, the compound's structural relationship to the pharmacologically relevant 1,1,2-triphenylethanol moiety found in ethamoxytriphetol (MER-25) and triparanol underscores its unique value in medicinal chemistry research, where alternative triphenylethanols cannot recapitulate the same biological recognition profile [1].

1,2,2-Triphenylethanol Quantitative Differentiation: Head-to-Head Evidence for Scientific Selection


Chiral Scaffold Enables 96.6% Mean Enantioselectivity in Catalytic Ethylation of Aldehydes

The (S)-2-morpholino-1,2,2-triphenylethanol ligand (7c), derived directly from (S)-2-amino-1,2,2-triphenylethanol, achieves a mean enantiomeric excess of 96.8% in the catalytic ethylation of α-substituted aldehydes and 91.8% for α-unsubstituted aldehydes using Et₂Zn [1]. The parent 1,2,2-triphenylethanol scaffold is essential for this performance; analogous ligands derived from triphenylmethanol are achiral and produce racemic mixtures (0% ee). The closely related 7a ligand ((S)-1,2,2-triphenyl-2-(1-pyrrolidinyl)-ethanol) yields 96.6% ee for α-substituted and 92.8% ee for α-unsubstituted aldehydes under identical conditions [1].

Asymmetric catalysis Chiral ligand synthesis Enantioselective ethylation

2-Piperidino Derivative Delivers Up to 99% ee in Aldehyde Arylation at Catalyst Loadings as Low as 0.5 mol%

The 2-piperidino-1,2,2-triphenylethanol catalyst (5), prepared from 1,2,2-triphenylethanol, provides enantioselectivities of up to 99% ee in the arylation of aldehydes using a 2:1 mixture of Et₂Zn/Ph₂Zn [1]. Crucially, lowering the catalyst loading to 0.5 mol% still affords 93.7% ee, demonstrating exceptional catalytic efficiency [1]. In contrast, catalysts derived from triphenylmethanol or other triphenylethanol isomers do not approach this level of enantiocontrol at such low loadings.

Asymmetric arylation Chiral catalyst Low-loading catalysis

Braun's Chiral Auxiliary (2-Acetoxy-1,2,2-triphenylethanol) Enables Stereoselective Aldol Synthesis of 3-Hydroxy Fatty Acids

The chiral auxiliary (R)-(+)-2-acetoxy-1,2,2-triphenylethanol, derived directly from 1,2,2-triphenylethanol, has been successfully employed in the stereoselective synthesis of 3-hydroxy-methyl-icosanoate via a magnesium-mediated aldol reaction [1]. The auxiliary provides acceptable enantiomeric excess as determined by Mosher ester analysis [1]. Generic triphenylmethanol derivatives cannot serve as chiral auxiliaries due to their achiral nature, and other triphenylethanol isomers do not afford the same stereochemical outcome in aldol reactions.

Chiral auxiliary Stereoselective aldol reaction Oxylipin synthesis

Regioselective and Stereospecific Azidation of Triphenylethylene Oxide Proceeds Exclusively to 2-Azido-1,2,2-triphenylethanol

The reaction of (S)-triphenylethylene oxide with diisopropoxytitanium(IV) diazide in benzene at 70 °C proceeds with complete regioselectivity and stereospecificity to afford exclusively (S)-2-azido-1,2,2-triphenylethanol [1]. This contrasts with the ring-opening of other epoxides or the use of alternative triphenylethanol isomers, which often lead to regioisomeric mixtures or racemization. The exclusive formation of the 2-azido derivative is critical for the subsequent synthesis of enantiopure 2-amino-1,2,2-triphenylethanol.

Stereospecific synthesis Regioselective ring-opening Chiral pool synthesis

1,2,2-Triphenylethanol Application Scenarios for Procurement Decision-Making


Synthesis of Enantioselective Catalysts for Pharmaceutical Asymmetric Synthesis

1,2,2-Triphenylethanol is the essential starting material for the preparation of 2-amino-1,2,2-triphenylethanol and 2-piperidino-1,2,2-triphenylethanol, which serve as highly enantioselective catalysts (up to 99% ee) for the ethylation and arylation of aldehydes [1][2]. These reactions are widely employed in the pharmaceutical industry to construct chiral alcohols, key intermediates in active pharmaceutical ingredients (APIs).

Preparation of Braun's Chiral Auxiliary for Stereoselective Natural Product Synthesis

The compound is converted to (R)-(+)-2-acetoxy-1,2,2-triphenylethanol, a robust chiral auxiliary for stereoselective aldol reactions. This auxiliary has been demonstrated in the synthesis of long-chain 3-hydroxy fatty acids and oxylipins [3]. Procurement of 1,2,2-triphenylethanol is essential for academic and industrial groups engaged in total synthesis of complex natural products requiring high stereocontrol.

Medicinal Chemistry Research on Triphenylethanol-Containing Pharmacophores

1,2,2-Triphenylethanol is the structural core of the antiestrogen ethamoxytriphetol (MER-25) and the lipid-lowering agent triparanol [4]. Researchers investigating estrogen receptor modulation or cholesterol biosynthesis inhibition require the compound as a reference standard or synthetic precursor for structure-activity relationship (SAR) studies. Generic triphenylmethanol or other isomers are not suitable for this purpose.

Production of Enantiopure Chiral Ligands for Asymmetric Hydrogenation and C-C Bond Formation

Derivatives such as 2-dialkylamino-1,1,2-triphenylethanols are employed as ligands in catalytic asymmetric additions of dialkylzinc reagents to aldehydes and ketones [5]. The 1,2,2-triphenylethanol scaffold provides the necessary chiral environment and steric bulk, enabling enantioselectivities that meet or exceed those of more expensive or less accessible chiral ligand families. This makes it a cost-effective choice for custom synthesis and process development.

Technical Documentation Hub

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